

A Comparative Analysis of the AleCardio Clinical Trial: Replicating Key Findings

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Compound of Interest

Compound Name: *Aleglitazar*

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The AleCardio clinical trial was a significant phase 3 study designed to evaluate the potential of the dual peroxisome proliferator-activated receptor (PPAR) agonist, **aleglitazar**, in reducing cardiovascular morbidity and mortality. This guide provides a detailed comparison of the findings from the AleCardio trial, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.

Aleglitazar was developed as a dual PPAR α and PPAR γ agonist, a class of drugs intended to synergistically manage both lipid levels and glucose control.^[1] Activation of PPAR α primarily influences lipid metabolism, while PPAR γ activation improves insulin sensitivity.^{[1][2]} Pre-clinical and phase II studies of **aleglitazar** showed promising results in improving glycemic control and lipid profiles, suggesting a potential for reducing cardiovascular risk in patients with type 2 diabetes.^{[3][4][5]}

The AleCardio Trial: An Overview

The AleCardio trial was a multicenter, randomized, double-blind, placebo-controlled study involving 7,226 patients with type 2 diabetes who had recently experienced an acute coronary syndrome (ACS).^{[6][7]} The trial was conducted across 720 hospitals in 26 countries.^[6] Participants were randomized to receive either 150 μ g of **aleglitazar** daily or a placebo, in addition to standard medical therapy.^{[6][8]}

The primary efficacy endpoint was the time to the first occurrence of a major adverse cardiovascular event (MACE), a composite of cardiovascular death, nonfatal myocardial

infarction, or nonfatal stroke.[\[6\]](#)[\[8\]](#) Key safety endpoints included hospitalization due to heart failure and changes in renal function.[\[6\]](#)

However, the trial was terminated prematurely by the Data and Safety Monitoring Board (DSMB) after a median follow-up of 104 weeks.[\[6\]](#)[\[9\]](#) The termination was due to a determination of futility for the primary efficacy endpoint and an increase in the rate of specific safety concerns.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative findings from the AleCardio clinical trial, comparing the **aleglitazar** group with the placebo group.

Table 1: Primary Efficacy Endpoint and Components

Outcome	Aleglitazar Group (n=3,616)	Placebo Group (n=3,610)	Hazard Ratio (95% CI)	P-value
Primary Composite Endpoint	344 (9.5%)	360 (10.0%)	0.96 (0.83-1.11)	0.57
Cardiovascular Death	158 (4.4%)	151 (4.2%)	1.05 (0.85-1.31)	0.64
Nonfatal Myocardial Infarction	149 (4.1%)	164 (4.5%)	0.91 (0.73-1.13)	0.39
Nonfatal Stroke	47 (1.3%)	55 (1.5%)	0.86 (0.59-1.25)	0.43
Data sourced from Lincoff et al., JAMA, 2014. [6]				

Table 2: Key Safety Endpoints

Adverse Event	Aleglitazar Group (n=3,616)	Placebo Group (n=3,610)	P-value
Hospitalization for Heart Failure	124 (3.4%)	101 (2.8%)	0.14
Renal Dysfunction	267 (7.4%)	99 (2.7%)	<0.001
Gastrointestinal Hemorrhages	86 (2.4%)	63 (1.7%)	0.03
Bone Fractures	Not specified in primary publication	Not specified in primary publication	-
Data sourced from Lincoff et al., JAMA, 2014.[6] Other reports noted bone fractures as a safety concern leading to trial termination.[10]			

Table 3: Effects on Glycemic and Lipid Parameters (Pooled data from other Phase III trials)

Parameter	Aleglitazar	Placebo
Change in HbA1c	Statistically significant reduction	-
Change in HOMA-IR	Beneficial changes	-
Lipid Profile	Beneficial changes	-
Change in Body Weight	+1.37 kg	-0.53 kg
Hypoglycemia	7.8%	1.7%

This data is from a pooled analysis of three other phase III trials, not the AleCardio trial itself, but provides context on aleglitazar's metabolic effects.

[12] A meta-analysis also confirmed that aleglitazar significantly improved HbA1c, HDL-cholesterol, and triglycerides compared to placebo or pioglitazone.[13]

Experimental Protocols

Study Design: The AleCardio trial was a phase 3, multicenter, randomized, double-blind, placebo-controlled study.[8]

Patient Population: The study enrolled 7,226 patients with type 2 diabetes mellitus who had been hospitalized for an acute coronary syndrome (myocardial infarction or unstable angina). [7] Key exclusion criteria included symptomatic heart failure (New York Heart Association class II-IV), hospitalization for heart failure within the previous year, severe peripheral edema, and an estimated glomerular filtration rate (eGFR) below 45 mL/min/1.73 m². [2][14]

Intervention: Patients were randomized on a 1:1 basis to receive either a daily oral dose of 150 µg of **aleglitazar** or a matching placebo.[6] This was administered in addition to standard medical care for ACS and type 2 diabetes.[8]

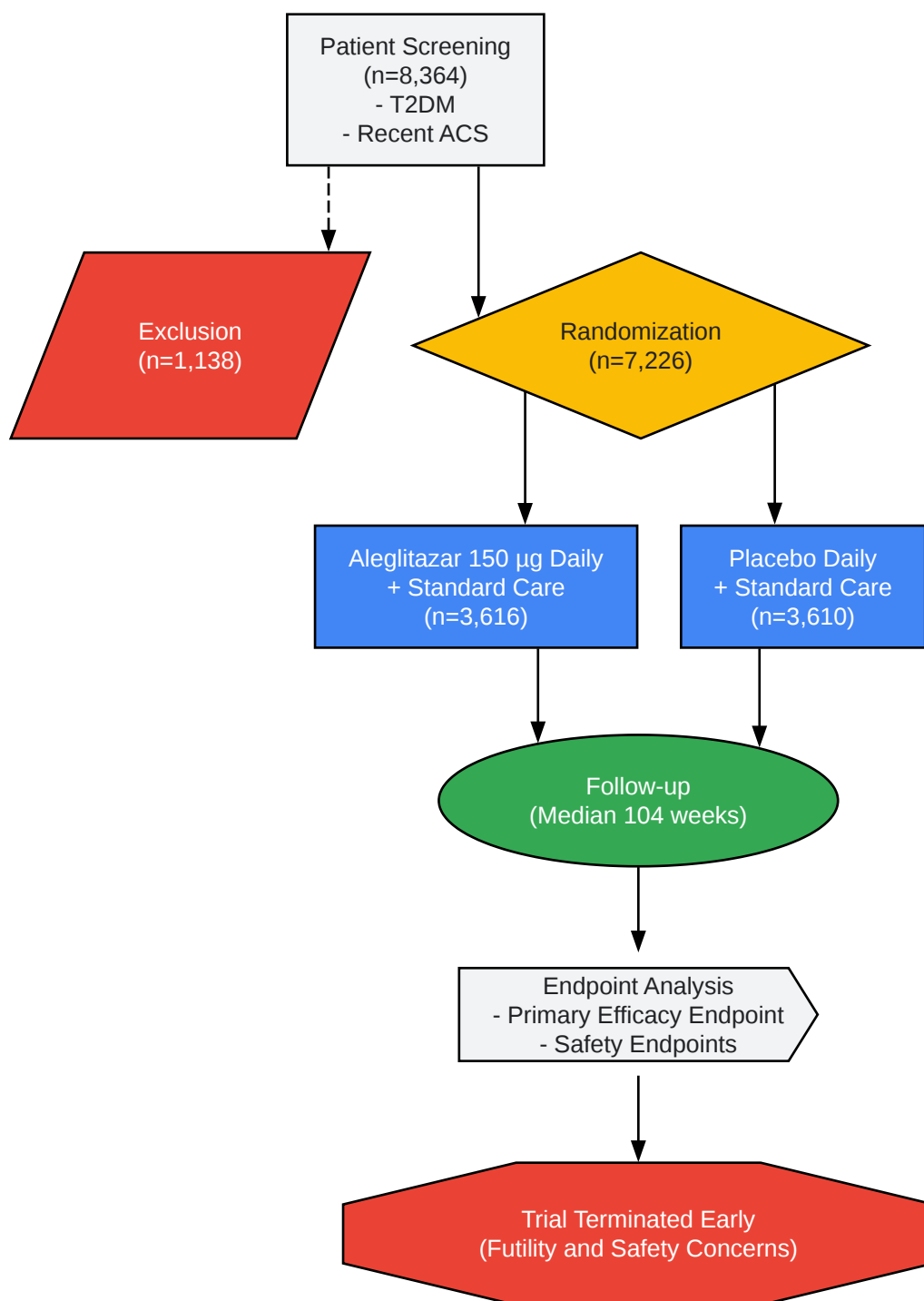
Data Collection and Follow-up: Patients were scheduled for follow-up visits at least every three months during the first year and every six months thereafter.[15] The planned duration of the trial was until at least 950 primary endpoint events had occurred and patients had been followed for a minimum of 2.5 years.[6][8]

Endpoints: The primary efficacy endpoint was a composite of time to cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[6] The principal safety endpoints were hospitalization due to heart failure and changes in renal function, specifically monitoring for renal dysfunction.[6]

Visualizations

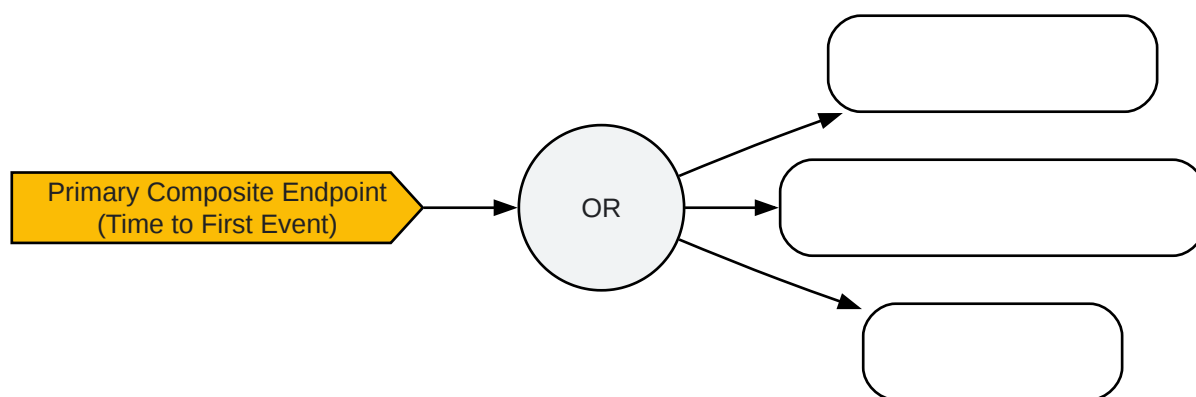
The following diagrams illustrate the signaling pathway of **aleglitazar**, the experimental workflow of the AleCardio trial, and the logical relationship of the primary composite endpoint.

Caption: **Aleglitazar**'s dual activation of PPAR α and PPAR γ .



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Caption: Experimental workflow of the AleCardio clinical trial.



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